Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-

Beschreibung

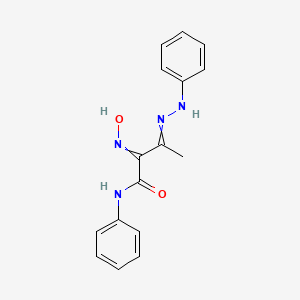

The compound Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- (CAS 2352-40-1) is characterized by its unique structural features. Its molecular formula is C₁₆H₁₆N₄O₂, with a molar mass of 296.32 g/mol . The structure comprises a butanamide backbone substituted with a hydroxyimino group (-NOH) at position 2 and a phenylhydrazinylidene moiety (-N-NH-C₆H₅) at position 2.

Its applications are hypothesized to include use as an intermediate in organic synthesis or in coordination complexes due to its bidentate ligand capabilities .

Eigenschaften

IUPAC Name |

2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-12(18-19-14-10-6-3-7-11-14)15(20-22)16(21)17-13-8-4-2-5-9-13/h2-11,19,22H,1H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRAHLCXWWBGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C(=NO)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of 2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide is Sortase A , a transpeptidase enzyme. This enzyme plays a crucial role in the virulence of Gram-positive bacteria, making it an attractive target for the development of new antimicrobial agents.

Mode of Action

2-Hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide acts as an inhibitor of Sortase A. It interacts with the enzyme, preventing it from performing its function in the bacterial cell wall synthesis process. This disruption in the normal functioning of the bacteria can lead to its inability to form biofilms, which are essential for bacterial survival and virulence.

Biochemical Pathways

By inhibiting Sortase A, 2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide affects the biochemical pathways involved in the formation of biofilms. Biofilms are structured communities of bacteria that are embedded in a self-produced matrix. They play a significant role in bacterial infections, particularly those associated with implanted medical devices.

Result of Action

The inhibition of Sortase A by 2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide results in a significant reduction in biofilm formation. This can lead to a decrease in bacterial virulence, making the bacteria more susceptible to the immune system and other antimicrobial treatments.

Biochemische Analyse

Biochemical Properties

Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. For instance, it has been identified as a potential inhibitor of sortase A transpeptidase, an enzyme involved in the virulence of Gram-positive pathogens. The compound interacts with the active site of the enzyme, preventing it from catalyzing the transpeptidation reaction necessary for bacterial cell wall synthesis. This interaction is primarily through hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.

Cellular Effects

The effects of Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- on various cell types and cellular processes are profound. In bacterial cells, the inhibition of sortase A transpeptidase by this compound leads to a disruption in cell wall synthesis, resulting in cell lysis and death. In mammalian cells, the compound has been observed to influence cell signaling pathways, particularly those involved in immune responses. It can modulate the expression of genes related to inflammation and immune defense, thereby affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of sortase A transpeptidase, inhibiting its enzymatic activity. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site. Additionally, the compound may also interact with other proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting bacterial growth and modulating immune responses in mammalian cells.

Dosage Effects in Animal Models

The effects of Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- is involved in metabolic pathways related to its degradation and excretion. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into smaller, more excretable molecules. This metabolism can affect the compound’s efficacy and toxicity, as the metabolites may have different biological activities.

Transport and Distribution

Within cells and tissues, Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- is transported and distributed through interactions with transport proteins and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its hydrophobicity and ability to cross cell membranes.

Subcellular Localization

The subcellular localization of Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. Post-translational modifications, such as phosphorylation, may also influence its localization and activity by directing it to specific cellular compartments.

Biologische Aktivität

Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-, also known as (2Z,3Z)-2-(hydroxyimino)-N-phenyl-3-(phenylhydrazono)butanamide, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₁₆N₄O₂

- Molecular Weight : 296.32 g/mol

- CAS Number : 6030-06-4

- IUPAC Name : Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-

The structure of the compound features a butanamide backbone with hydroxyimino and phenylhydrazone substituents, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to butanamide derivatives exhibit significant antimicrobial activity. For instance, studies on related hydroxybenzanilides have demonstrated their effectiveness against various bacterial strains. The presence of the hydroxyimino group is believed to enhance the interaction with microbial cell walls, leading to increased permeability and cell lysis .

Anticancer Activity

Butanamide derivatives have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) which disrupt cellular homeostasis and trigger programmed cell death .

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study conducted on human breast cancer cell lines demonstrated that butanamide derivatives inhibited cell proliferation significantly at concentrations of 10 µM and 50 µM. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

-

Antimicrobial Efficacy Testing :

- In a comparative study against standard antibiotics, butanamide derivatives showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as an alternative antimicrobial agent.

The biological activity of butanamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Oxidative Stress : The generation of ROS leads to oxidative damage in cancer cells.

- Modulation of Gene Expression : Some studies suggest that these compounds can influence the expression of genes related to apoptosis and cell cycle regulation.

Comparative Analysis with Related Compounds

| Compound Name | Chemical Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- | Structure | Anticancer, Antimicrobial | 15 |

| Hydroxybenzanilide | Structure | Antimicrobial | 25 |

| Acetoacetanilide | Structure | Anticancer | 20 |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Key Observations :

- The target compound distinguishes itself through the phenylhydrazinylidene group, which is absent in simpler hydroxyimino butanamides (e.g., CAS 2352-40-1). This group likely enhances its ability to form stable metal complexes compared to oxo-substituted analogs .

- Benzimidazole derivatives () prioritize pharmaceutical applications due to aromatic heterocycles, whereas the target compound’s bioactivity remains unexplored .

Physicochemical Properties

- Solubility: The hydroxyimino group in the target compound increases polarity, suggesting moderate solubility in polar solvents like ethanol or DMF, similar to CAS 2352-40-1 . In contrast, diazenyl-substituted derivatives (PMN P–18–167) may exhibit lower solubility due to hydrophobic aromatic substituents .

Vorbereitungsmethoden

Synthesis of Arylhydrazinylidene Esters

- Starting Materials: Anilines (e.g., phenylamine derivatives) and ethyl acetoacetate or ethyl benzoylacetate.

- Reaction Conditions: The anilines are reacted with the β-keto esters in the presence of sodium acetate in ethanol at low temperatures (5–10 °C) to control the reaction rate and selectivity.

- Process: The reaction mixture is stirred initially at low temperature and then allowed to warm to room temperature to complete the condensation.

- Isolation: The resulting arylhydrazinylidene esters precipitate out, are filtered, washed with water, and purified by crystallization or preparative thin-layer chromatography.

Conversion to Corresponding Acids

- Hydrolysis: The ester derivatives undergo hydrolysis by treatment with aqueous sodium hydroxide at room temperature for approximately 20 hours.

- Workup: The sodium salt formed is washed with ethanol and dissolved in cold water.

- Acidification: Acidification with hydrochloric acid precipitates the free acid, which is then filtered and recrystallized.

Formation of the Hydroxyimino Group

- The hydroxyimino function is introduced typically by oximation of the corresponding ketone or aldehyde precursors using hydroxylamine or its derivatives under controlled pH and temperature conditions.

- This step ensures the formation of the oxime functionality at the 2-position of the butanamide chain.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | Aniline + Ethyl acetoacetate | NaOAc, EtOH, 5-10 °C, 2 h | Arylhydrazinylidene ester | 62–91 | 78–102 |

| 2 | Ester + 5 N NaOH (aq) | RT, 20 h | Corresponding acid | 68 | 155–157 |

| 3 | Ketone intermediate + Hydroxylamine | Controlled pH, RT | Hydroxyimino derivative | Variable | 195–197 |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^1H-NMR and ^13C-NMR spectra confirm the presence of NH, methyl, aromatic protons, and carbonyl carbons. Chemical shifts indicate the Z or E configuration of the hydrazinylidene moiety.

- IR Spectroscopy: Characteristic absorptions for NH, OH, and CO groups are observed in the ranges 3150–3200 cm^-1 (NH), 1697–1708 cm^-1 (C=O), and broad bands for OH.

- Melting Point: The purified compound exhibits a melting point range of 195–197 °C, consistent with literature values.

- Elemental Analysis: Carbon, hydrogen, and nitrogen contents align within ±0.4% of theoretical values, confirming purity.

Research Findings and Variations

- Substituents on the phenyl rings can be varied to modulate electronic and steric properties, affecting the compound's stability and biological activity.

- Modifications such as replacing the acetyl group with benzoyl or introducing cyano or carboxyamido groups have been explored, with corresponding adjustments in synthetic steps.

- The synthetic method is robust and allows for the preparation of a series of analogs for structure-activity relationship studies.

Summary Table of Preparation Conditions and Yields

| Compound Variant | Starting Materials | Key Reaction | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Parent compound (1a) | Aniline + Ethyl acetoacetate | Condensation, hydrolysis, oximation | 62–91 | Crystallization, TLC | Standard procedure |

| Benzoyl-substituted analogs (1g, 1h) | Aniline + Ethyl benzoylacetate | Similar to above | Moderate | Crystallization | Slightly lower activity |

| Cyano derivative (6a) | Aniline + 3-aminocrotononitrile | Modified condensation | Variable | Crystallization | Maintains activity |

| Carboxyamido derivative (7a) | Parent compound + NH3 | Amidation | Moderate | Crystallization | Lower biological activity |

Q & A

Q. How can researchers validate the stability of this compound under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.